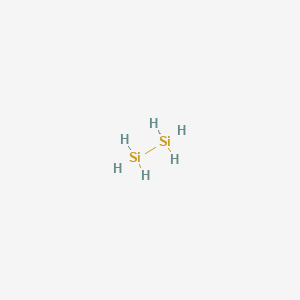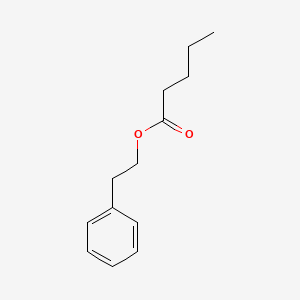
4-羟基-2,2',4',6'-四氯联苯
描述
4-Hydroxy-2,2’,4’,6’-tetrachlorobiphenyl is a chemical compound with the formula C12H6Cl4O. It is a type of biphenyl, monochlorobenzene, and trichlorobenzene . It is also known as 2,2’,4’,6’-Tetrachloro-4-biphenylol .
Molecular Structure Analysis
The molecular structure of 4-Hydroxy-2,2’,4’,6’-tetrachlorobiphenyl can be represented by the SMILES notation: Oc1ccc(c(Cl)c1)-c1c(Cl)cc(Cl)cc1Cl . The average molecular mass is 307.988 and the monoisotopic mass is 305.91728 .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Hydroxy-2,2’,4’,6’-tetrachlorobiphenyl include a net charge of 0 . Unfortunately, other specific physical and chemical properties like boiling point, melting point, and solubility were not found in the search results.科学研究应用
Pharmaceutical Research
4-Hydroxy-2-quinolones, a class of compounds related to 4-Hydroxy-2,2’,4’,6’-tetrachlorobiphenyl, have shown significant promise in drug research and development. Their synthetic analogs and heteroannelated derivatives are being explored for their unique biological activities .
Antimicrobial Applications
Studies have synthesized novel 4-Hydroxy-2-quinolone analogs, which have demonstrated substantial antimicrobial activity. These compounds, with varying alkyl side chains and substituents, have been tested against bacteria like Staphylococcus aureus and fungi such as Aspergillus flavus, showing potential as new antimicrobial agents .
Synthesis of Heterocycles
The synthetic methodologies of quinolin-2,4-dione derivatives, which are structurally related to 4-Hydroxy-2,2’,4’,6’-tetrachlorobiphenyl, are utilized in the synthesis of fused ring systems. These heterocycles are important due to their diverse biological and pharmaceutical activities .
Biological Activity Studies
The biological and pharmacological importance of quinones, the parent heterocycle of 4-Hydroxy-2-quinolones, is well-established. They serve as drugs isolated from natural compounds and have been used to treat various conditions, indicating the potential biological significance of 4-Hydroxy-2,2’,4’,6’-tetrachlorobiphenyl .
Antifungal Treatment Development
Specific 4-Hydroxy-2-quinolone analogs have shown exceptional antifungal activities, surpassing traditional treatments like amphotericin B. This suggests that derivatives of 4-Hydroxy-2,2’,4’,6’-tetrachlorobiphenyl could be developed into potent antifungal medications .
Chemical Synthesis and Reactions
The chemistry of quinoline-2,4-diones is unique and plays a role in both natural and synthetic chemistry. The exploration of tautomeric forms and their reactions contributes to the understanding of chemical properties and potential applications of 4-Hydroxy-2,2’,4’,6’-tetrachlorobiphenyl .
属性
IUPAC Name |
3-chloro-4-(2,4,6-trichlorophenyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl4O/c13-6-3-10(15)12(11(16)4-6)8-2-1-7(17)5-9(8)14/h1-5,17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNOGRXAVIRHWCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)Cl)C2=C(C=C(C=C2Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20164517 | |
| Record name | (1,1'-Biphenyl)-4-ol, 2,2',4',6'-tetrachloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20164517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-2,2',4',6'-tetrachlorobiphenyl | |
CAS RN |
150304-08-8 | |
| Record name | 2,2′,4′,6′-Tetrachloro-4-biphenylol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=150304-08-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2',4',6'-Tetrachloro-4-biphenylol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150304088 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1,1'-Biphenyl)-4-ol, 2,2',4',6'-tetrachloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20164517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2',4',6'-TETRACHLORO-4-BIPHENYLOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3LUQ8W8XS9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A1: The presence of 4-Hydroxy-2,2',4',6'-tetrachlorobiphenyl, a PCB metabolite, in the Carthamus oxycantha leaf extract is noteworthy. PCBs are persistent organic pollutants with known toxicities, including endocrine disruption and potential carcinogenicity. While the study focuses on the antifungal properties of the extract [], the detection of this compound raises concerns about potential contamination of the plant material. It is crucial to determine the source of this contamination and its potential impact on the safety and efficacy of using Carthamus oxycantha extracts for any purpose. Further research is needed to quantify the levels of 4-Hydroxy-2,2',4',6'-tetrachlorobiphenyl in the extract and assess potential risks associated with its presence.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



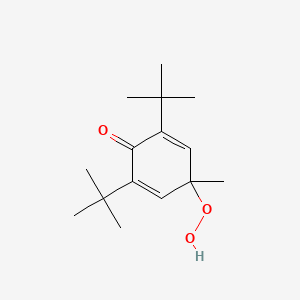

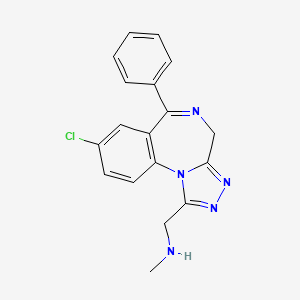
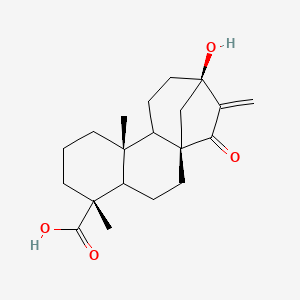
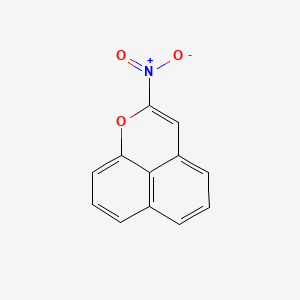
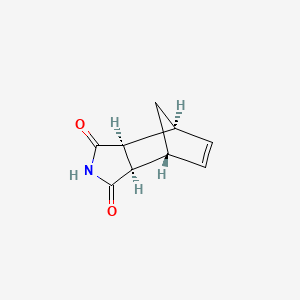
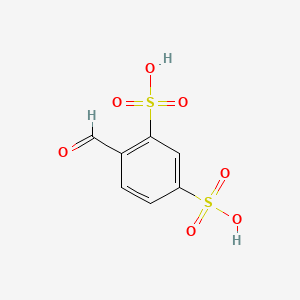
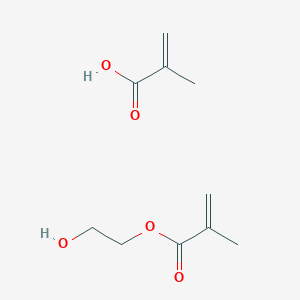
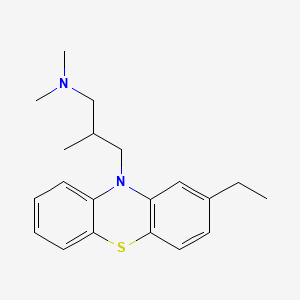
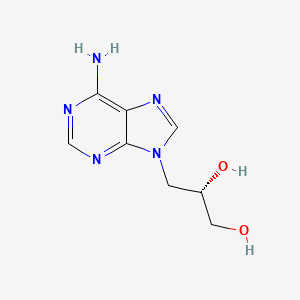
![(1S,3S,11R,14S)-14-(hydroxymethyl)-3-[3-[[(1R,4S)-4-(hydroxymethyl)-5,7-dimethyl-6,8-dioxo-2,3-dithia-5,7-diazabicyclo[2.2.2]octan-1-yl]methyl]indol-1-yl]-18-methyl-15,16-dithia-10,12,18-triazapentacyclo[12.2.2.01,12.03,11.04,9]octadeca-4,6,8-triene-13,17-dione](/img/structure/B1205490.png)
